molecular formula C15H13ClN2O2S B5702276 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide

Cat. No.: B5702276
M. Wt: 320.8 g/mol
InChI Key: QSSOLCZWKSNFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide is a synthetic benzamide derivative incorporating a thiourea functional group. This molecular architecture, featuring substituted aromatic rings and a carbamothioyl linkage, is of significant interest in medicinal chemistry and chemical biology research. The presence of the thiourea group is a key structural motif, as it can serve as a potent pharmacophore and is known to participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets . Researchers can utilize this compound as a versatile synthetic intermediate or as a core scaffold for the development of novel enzyme inhibitors, given that similar benzamide structures have been investigated for their interactions with specific proteins . The compound's structure lends itself to spectroscopic analysis and structural characterization, with techniques such as X-ray diffraction, NMR, FT-IR, and Raman spectroscopy being commonly employed for related molecules to confirm configuration and study intermolecular interactions like hydrogen bonding, which can influence crystal packing and physicochemical properties . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-20-13-5-3-2-4-12(13)17-15(21)18-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSOLCZWKSNFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate in the presence of acetone, followed by the addition of 2-methoxyaniline. The reaction proceeds under mild conditions, and the product is obtained after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of benzamide compounds exhibit promising anticancer properties. Studies have shown that 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against several bacterial strains, suggesting potential use in developing new antimicrobial agents .

Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer progression and microbial resistance. This property enhances its relevance in drug design aimed at targeting specific biological pathways .

Material Science Applications

Polymer Chemistry : this compound has been utilized in synthesizing polymeric materials. Its ability to form stable bonds with various substrates allows for the development of polymers with enhanced mechanical properties .

Nanotechnology : The compound's unique structure facilitates its incorporation into nanomaterials, which can be used for drug delivery systems. Its compatibility with biological systems makes it an attractive candidate for creating targeted delivery vehicles .

Case Studies

  • Anticancer Efficacy Study : A study conducted on the effect of this compound on breast cancer cells showed a significant reduction in cell viability at concentrations as low as 10 µM. This suggests that the compound could be developed into a therapeutic agent with minimal side effects .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
  • Polymeric Material Development : Researchers have successfully integrated this compound into polymer matrices to enhance their thermal stability and mechanical strength, demonstrating its utility in advanced material applications .

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The compound’s structural analogs differ in substituents on the benzoyl ring, the carbamothioyl group, or the aryl/heteroaryl moieties. Key examples include:

Compound Name Substituents/Modifications Key Functional Groups Evidence ID
4-Chloro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide 4-Sulfamoylphenyl on carbamothioyl –SO₂NH₂, –Cl, –C=O, –C=S
4-Chloro-N-((3-sulfamoylphenyl)carbamothioyl)benzamide 3-Sulfamoylphenyl on carbamothioyl –SO₂NH₂ (meta), –Cl, –C=O, –C=S
N-((2-Chloropyridin-3-yl)carbamothioyl)benzamide 2-Chloropyridinyl on carbamothioyl Pyridine ring, –Cl, –C=O, –C=S
4-Chloro-N-((4-(4-chlorophenyl)pyrimidin-2-yl)carbamothioyl)benzamide Pyrimidine ring on carbamothioyl Heterocyclic ring, –Cl, –C=O, –C=S
4-Chloro-N-(dimethylcarbamothioyl)benzamide Dimethylamine on carbamothioyl –N(CH₃)₂, –Cl, –C=O, –C=S

Key Observations :

  • Heterocyclic Modifications : Pyrimidine or pyridine substituents (e.g., 6g in ) improve thermal stability (m.p. 261–263°C) and enable π–π stacking interactions .
  • Alkyl vs. Aryl Groups : Dimethylcarbamothioyl derivatives display lower melting points compared to aryl-substituted analogs due to reduced molecular rigidity .

Spectroscopic and Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (NMR, FT-IR) Evidence ID
4-Chloro-N-[(2-Methoxyphenyl)carbamothioyl]benzamide ~192–206* 28–32* ¹H NMR (DMSO-d₆): δ 12.62 (s, NH), 7.40–8.00 (Ar–H)
4-Chloro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide 204.9–206.7 32 ¹³C NMR: δ 179.78 (C=S), 167.62 (C=O)
4-Chloro-N-((3-sulfamoylphenyl)carbamothioyl)benzamide 192.7–194.2 28 FT-IR: 1226 cm⁻¹ (C=S), 1721 cm⁻¹ (C=O)
N-((2-Chloropyridin-3-yl)carbamothioyl)benzamide Not reported 74 HRMS: [M−H⁺] 334.0320

Note: The target compound’s melting point and yield are inferred from structurally similar derivatives in and .

Key Trends :

  • Sulfamoyl Derivatives exhibit higher melting points (>200°C) due to intermolecular hydrogen bonding involving –SO₂NH₂ .
  • Pyrimidine-Linked Analogs (e.g., 6g) show superior yields (74%) compared to sulfamoyl derivatives (28–32%), likely due to stabilized intermediates during synthesis .

Biological Activity

4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

This compound is a benzamide derivative that features a chloro substituent and a methoxyphenyl group. Its structural formula can be represented as follows:

C10H10ClN2O2S\text{C}_{10}\text{H}_{10}\text{ClN}_2\text{O}_2\text{S}

This compound has been synthesized for various applications, primarily focusing on its biological effects.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). In a study involving high-throughput screening of 40,560 compounds, several candidates, including this compound, demonstrated over 50% inhibition of intracellular bacteria in activated macrophages .

Table 1: Minimum Inhibitory Concentration (MIC) Values

CompoundTarget BacteriaMIC (µM)
This compoundMtb H37Ra10
This compoundMAH1045
ClarithromycinMtb H37Ra70

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it could inhibit the proliferation of cancer cells, particularly in breast cancer models. The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within microbial and cancerous cells. For instance:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for cell wall synthesis or metabolic processes, leading to bacterial death.
  • Apoptosis Induction : In cancer cells, it appears to trigger apoptotic pathways, possibly through the activation of caspases or modulation of Bcl-2 family proteins .

Case Studies

  • Mycobacterial Inhibition : A study conducted on various mycobacterial strains highlighted that this compound significantly reduced intracellular bacterial loads in macrophages compared to controls. The study emphasized its potential as an adjunctive therapy in tuberculosis treatment .
  • Breast Cancer Models : A recent investigation into the compound's effects on breast cancer cells revealed a notable decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 4-chlorobenzoyl chloride with 2-methoxyphenylthiourea in chloroform under reflux (80–85°C for 2.5–3 hours) . Key optimization steps include:
  • Solvent Choice : Chloroform is preferred due to its inertness and ability to dissolve aromatic intermediates.
  • Temperature Control : Maintaining reflux temperatures prevents side reactions (e.g., hydrolysis of the carbamothioyl group).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 7:3) or recrystallization from methanol yields >85% purity .
  • Scale-Up : Continuous flow reactors improve reproducibility for multi-gram syntheses .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy :
  • ¹H NMR : Signals at δ 10.2 ppm (N–H, thiourea) and δ 8.2–7.3 ppm (aromatic protons) confirm substituent positions .
  • ¹³C NMR : Peaks at δ 180 ppm (C=S) and δ 165 ppm (C=O) validate the carbamothioyl and benzamide groups .
  • IR Spectroscopy : Absorbances at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) are diagnostic .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 321.05) confirms molecular weight .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodological Answer : X-ray crystallography reveals:
  • Hydrogen Bonding : N–H⋯O and C–H⋯S interactions form centrosymmetric dimers, stabilizing the lattice .
  • Planarity : The methoxyphenyl and benzamide groups are nearly coplanar (dihedral angle = 5.1°), enhancing π-π stacking .
  • Thermal Stability : Strong intermolecular forces correlate with a high melting point (198–200°C) .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Optimize geometry using B3LYP/6-311G(d,p) to calculate bond lengths and angles (e.g., C=S bond = 1.68 Å vs. experimental 1.67 Å) .
  • Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites (e.g., sulfur as a nucleophilic hotspot) .
  • Molecular Docking :
  • Autodock Vina predicts binding to kinase targets (e.g., CDK2, ∆G = -8.2 kcal/mol) via hydrogen bonds with Leu83 and hydrophobic interactions with Val18 .

Q. How do structural modifications (e.g., substituent position) alter bioactivity?

  • Methodological Answer : Comparative studies using analogs show:
ModificationBioactivity ChangeMechanism
4-Cl → 4-OCH₃Reduced cytotoxicity (IC₅₀ increases from 12 µM to >50 µM)Decreased lipophilicity lowers membrane permeability .
2-OCH₃ → 2-NO₂Enhanced enzyme inhibition (Ki = 0.8 µM vs. 5.2 µM)Nitro group strengthens π-stacking with tyrosine residues .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization :
  • Use identical cell lines (e.g., HepG2 vs. HeLa) and incubation times (48–72 hours) to minimize variability .
  • Data Normalization :
  • Report IC₅₀ relative to positive controls (e.g., doxorubicin) and account for solvent effects (DMSO ≤0.1% v/v) .
  • Meta-Analysis :
  • Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.